2-(4-fluorophenyl)-N,N-diisobutyl-2H-tetrazole-5-carboxamide
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Overview
Description
2-(4-fluorophenyl)-N,N-diisobutyl-2H-tetrazole-5-carboxamide is a chemical compound that belongs to the class of tetrazole derivatives Tetrazoles are a group of heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom
Scientific Research Applications
2-(4-fluorophenyl)-N,N-diisobutyl-2H-tetrazole-5-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N,N-diisobutyl-2H-tetrazole-5-carboxamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors such as nitriles or hydrazines with azide sources under acidic or basic conditions.
Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced through nucleophilic aromatic substitution reactions using 4-fluorobenzonitrile or 4-fluorobenzyl chloride as starting materials.
Attachment of the N,N-Diisobutyl Groups: The N,N-diisobutyl groups can be introduced through alkylation reactions using diisobutylamine and suitable alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to improve yield and purity. The use of continuous flow reactors and automated processes can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N,N-diisobutyl-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorophenyl group or the tetrazole ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Nucleophiles or electrophiles such as halides, amines, or alkylating agents under appropriate reaction conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted derivatives with various functional groups.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N,N-diisobutyl-2H-tetrazole-5-carboxamide
- 2-(4-bromophenyl)-N,N-diisobutyl-2H-tetrazole-5-carboxamide
- 2-(4-methylphenyl)-N,N-diisobutyl-2H-tetrazole-5-carboxamide
Uniqueness
2-(4-fluorophenyl)-N,N-diisobutyl-2H-tetrazole-5-carboxamide is unique due to the presence of the 4-fluorophenyl group, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
2-(4-fluorophenyl)-N,N-bis(2-methylpropyl)tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN5O/c1-11(2)9-21(10-12(3)4)16(23)15-18-20-22(19-15)14-7-5-13(17)6-8-14/h5-8,11-12H,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDFWIAIJYWRML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)C1=NN(N=N1)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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